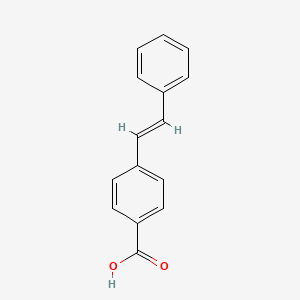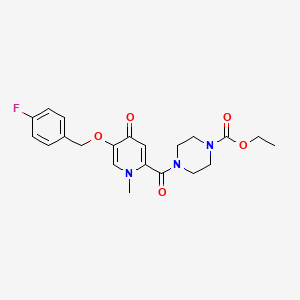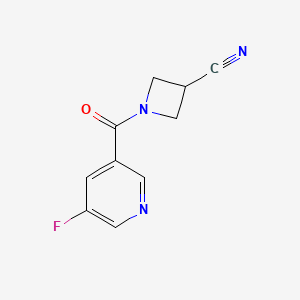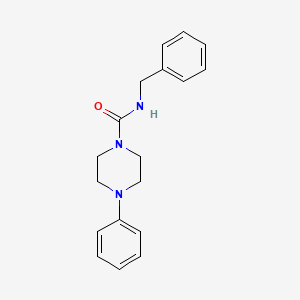![molecular formula C18H11Br2NO2 B2669348 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926235-74-7](/img/structure/B2669348.png)
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of bromine atoms and a carboxylic acid group could potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains bromine atoms, an ethenyl group, and a carboxylic acid group .Chemical Reactions Analysis
As a brominated compound, it might undergo various substitution reactions. The carboxylic acid group could participate in condensation reactions, and the ethenyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic and polar .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Synthesis and Acid-Base Properties : The study by Gavrishova et al. (2015) explores the synthesis of compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid, revealing their photoacid and photobase properties. This research demonstrates the compounds' potential in photophysical applications due to their unique acid-base behaviors under different states (Gavrishova, T. N., Budyka, M. F., Potashova, N. I., & Karpov, O., 2015).
Molecular Structure and Vibrational Studies : Another study by Ulahannan et al. (2015) presents a comprehensive analysis of the molecular structure, vibrational frequencies, and theoretical insights into 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Their work highlights the compound's charge transfer capabilities and its potential as a foundation for new anti-tuberculostic agents through molecular docking studies (Ulahannan, Rajeev T., et al., 2015).
Antimicrobial and Antimalarial Applications
Antimicrobial and Antimalarial Agents : The research by Parthasaradhi et al. (2015) on novel quinoline-based 1,2,3-triazoles underscores their significant antimicrobial and antimalarial activities. Their synthesis pathway and the bioactivity evaluation against P. falciparum showcase the potential of these compounds in therapeutic applications (Parthasaradhi, Y., et al., 2015).
Advanced Material Research
Photophysical Behaviors and Thermal Stability : Padalkar and Sekar (2014) investigated azole-quinoline-based fluorophores, focusing on their synthesis, photophysical behaviors, and thermal stability. The study elucidates the influence of solvent polarity on the emission properties of these compounds, indicating their utility in the development of advanced materials and sensors (Padalkar, Vikas, & Sekar, N., 2014).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2NO2/c19-12-4-1-11(2-5-12)3-7-14-10-16(18(22)23)15-9-13(20)6-8-17(15)21-14/h1-10H,(H,22,23)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNOVKATCBQWMS-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2669268.png)

![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2669277.png)



![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)

![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)